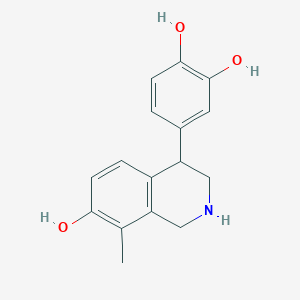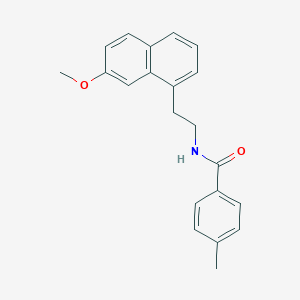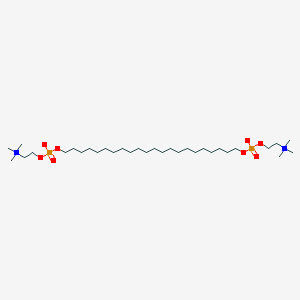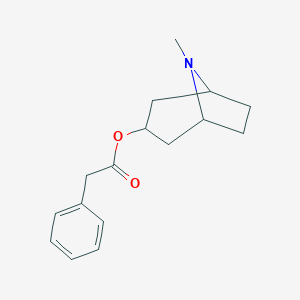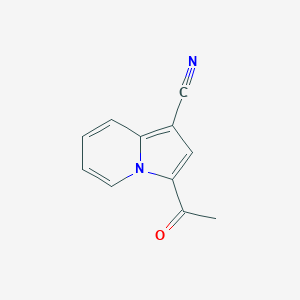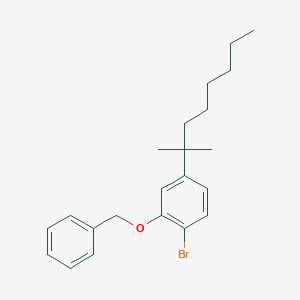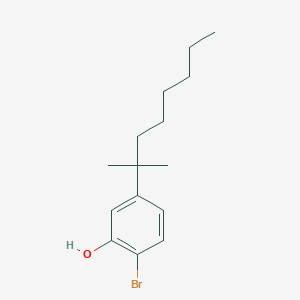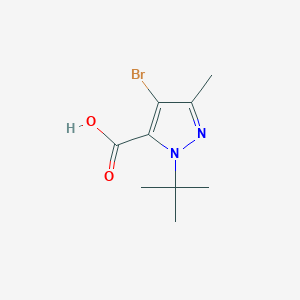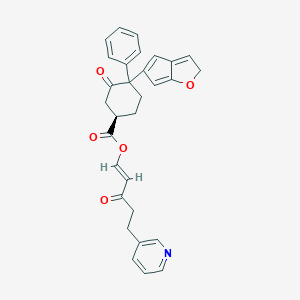
Hexahydro-oxolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-oxolactone, also known as 2-Oxotetrahydrofuran, is a cyclic organic compound that belongs to the family of lactones. It is widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Hexahydro-oxolactone has a wide range of scientific research applications. It is commonly used as a solvent in organic synthesis reactions due to its high boiling point and low toxicity. It is also used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.
Wirkmechanismus
The mechanism of action of hexahydro-oxolactone is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, where it can participate in various chemical reactions, such as nucleophilic addition and substitution reactions.
Biochemische Und Physiologische Effekte
Hexahydro-oxolactone has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, with low toxicity and no known adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using hexahydro-oxolactone in lab experiments is its high boiling point, which makes it a suitable solvent for high-temperature reactions. It is also relatively cheap and easy to obtain. However, its low solubility in water can be a limitation in some experiments, and its high reactivity can make it difficult to handle in certain situations.
Zukünftige Richtungen
For its use include the development of new pharmaceuticals and renewable energy sources.
Synthesemethoden
Hexahydro-oxolactone can be synthesized through several methods. One of the most common methods is the reduction of γ-butyrolactone using sodium borohydride. Another method involves the catalytic hydrogenation of furfural, which produces 2-methyltetrahydrofuran. This compound can then be oxidized to produce hexahydro-oxolactone.
Eigenschaften
CAS-Nummer |
133774-80-8 |
|---|---|
Produktname |
Hexahydro-oxolactone |
Molekularformel |
C30H27NO5 |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
[(E)-3-oxo-5-pyridin-3-ylpent-1-enyl] (1R)-4-(2H-cyclopenta[b]furan-5-yl)-3-oxo-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H27NO5/c32-26(9-8-21-5-4-14-31-20-21)12-16-36-29(34)23-10-13-30(28(33)18-23,24-6-2-1-3-7-24)25-17-22-11-15-35-27(22)19-25/h1-7,11-12,14,16-17,19-20,23H,8-10,13,15,18H2/b16-12+/t23-,30?/m1/s1 |
InChI-Schlüssel |
CJEUZKFPHFOWDE-HSDMXSSFSA-N |
Isomerische SMILES |
C1CC(C(=O)C[C@@H]1C(=O)O/C=C/C(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Kanonische SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Synonyme |
3A,4,5,6a-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate 3Aalpha,4alpha(E),5beta,6aalpha-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate hexahydro-oxolactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



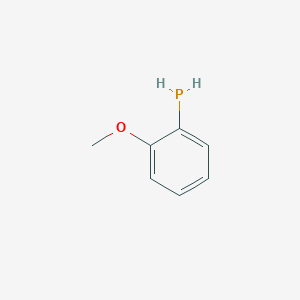
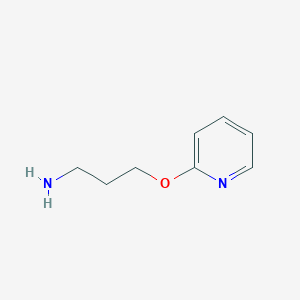
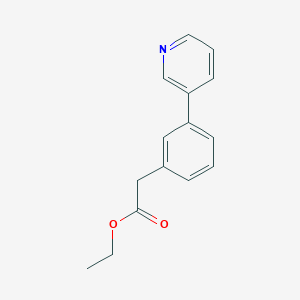
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)
